![molecular formula C18H19NO9 B044419 [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate CAS No. 114560-27-9](/img/structure/B44419.png)
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is a synthetic compound that has been used in scientific research. It is a derivative of the natural compound indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. The synthetic compound has been shown to have similar effects on plant growth and has been used in studies to better understand the mechanisms of plant hormone action.
Wirkmechanismus
The mechanism of action of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is similar to that of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. It binds to specific receptors on the surface of plant cells, which triggers a signaling cascade that leads to changes in gene expression and ultimately, changes in plant growth and development.
Biochemische Und Physiologische Effekte
Studies have shown that [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate can stimulate plant growth and development, including root elongation, stem elongation, and leaf expansion. It has also been shown to affect the formation of lateral roots and the orientation of plant growth in response to gravity.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available. It also has similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, which makes it a useful tool for studying plant hormone action. However, one limitation is that it may not fully mimic the effects of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in all plant species, which could affect the generalizability of the results.
Zukünftige Richtungen
There are several future directions for research on [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. One area of interest is investigating its potential as a tool for crop improvement. By understanding the mechanisms of plant hormone action, researchers may be able to develop new strategies for increasing crop yield and improving plant resistance to environmental stressors. Another direction is exploring the potential use of synthetic compounds like [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in the development of new drugs or therapies for human diseases. The similarities between plant and human hormone signaling pathways suggest that these compounds may have potential applications in medicine.
Synthesemethoden
The synthesis of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate involves several steps. The starting material is indole-3-acetic acid, which is converted to a derivative called 5-methoxy-3-(methoxycarbonyloxymethyl)indole-2-carboxylic acid. This compound is then reacted with a reagent called 2-propen-1-ol to form the final product.
Wissenschaftliche Forschungsanwendungen
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has been used in scientific research to study the mechanisms of plant hormone action. It has been shown to have similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, and has been used to investigate the signaling pathways involved in plant hormone response.
Eigenschaften
CAS-Nummer |
114560-27-9 |
|---|---|
Produktname |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
Molekularformel |
C18H19NO9 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate |
InChI |
InChI=1S/C18H19NO9/c1-19-11(6-5-7-27-17(22)25-3)10(9-28-18(23)26-4)14-15(19)12(20)8-13(24-2)16(14)21/h5-6,8H,7,9H2,1-4H3/b6-5+ |
InChI-Schlüssel |
XHJSZIXTWKIPOA-AATRIKPKSA-N |
Isomerische SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)/C=C/COC(=O)OC |
SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
Kanonische SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC |
Synonyme |
[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] methyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



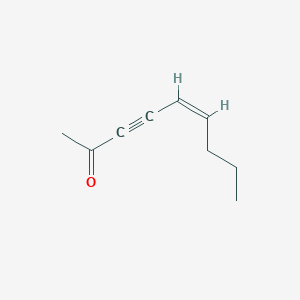
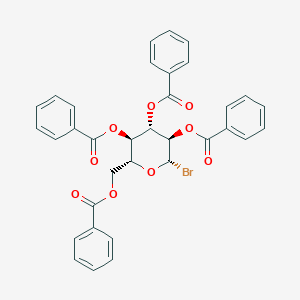
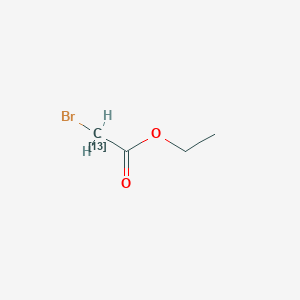
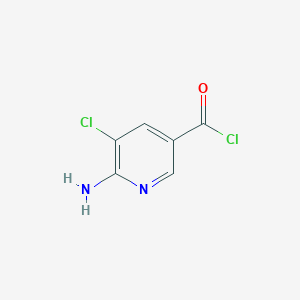
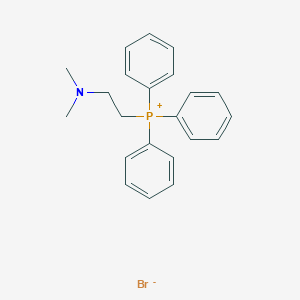
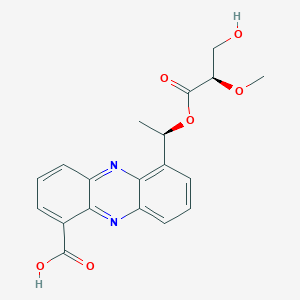
![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
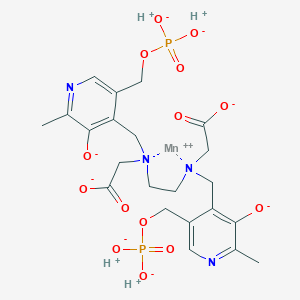
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
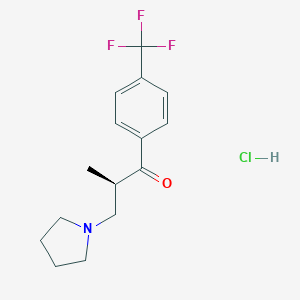
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
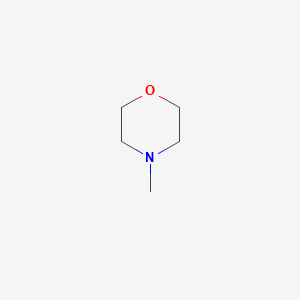
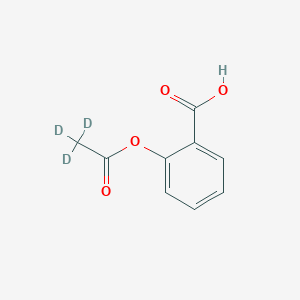
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)